

# "N,N-Dimethylpiperidin-3-amine dihydrochloride chemical properties"

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## Compound of Interest

Compound Name: *N,N-Dimethylpiperidin-3-amine dihydrochloride*

Cat. No.: *B154812*

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## An In-depth Technical Guide to the Chemical Properties of **N,N-Dimethylpiperidin-3-amine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N,N-Dimethylpiperidin-3-amine dihydrochloride** is a piperidine derivative recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, lending to the significance of its derivatives in drug discovery. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and applications of **N,N-Dimethylpiperidin-3-amine dihydrochloride**, offering field-proven insights for researchers and drug development professionals. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various experimental settings compared to its free base form.<sup>[1]</sup>

## Core Chemical and Physical Properties

The fundamental properties of **N,N-Dimethylpiperidin-3-amine dihydrochloride** are summarized below. These identifiers and physical characteristics are essential for its proper handling, characterization, and application in a laboratory setting.

Property	Value	Source(s)
CAS Number	126584-46-1	[2]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> · 2HCl	[2]
Molecular Weight	201.14 g/mol	[2]
Appearance	White to yellow powder or crystals	
Storage Temperature	Room temperature, under inert atmosphere	[3]

## Molecular Structure and Stereochemistry

**N,N-Dimethylpiperidin-3-amine dihydrochloride** possesses a six-membered piperidine ring with a dimethylaminomethyl substituent at the 3-position. The dihydrochloride salt form indicates that both nitrogen atoms—the piperidine ring nitrogen and the tertiary amine nitrogen—are protonated.[1] This diprotonated state is the predominant species in the salt form and is crucial for the compound's enhanced water solubility and stability.[1]

The structure features a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. The specific stereochemistry can be critical in pharmacological applications, as different enantiomers may exhibit distinct biological activities.

Caption: 2D structure of **N,N-Dimethylpiperidin-3-amine Dihydrochloride**.

## Synthesis and Purification

### Synthesis via Reductive Amination

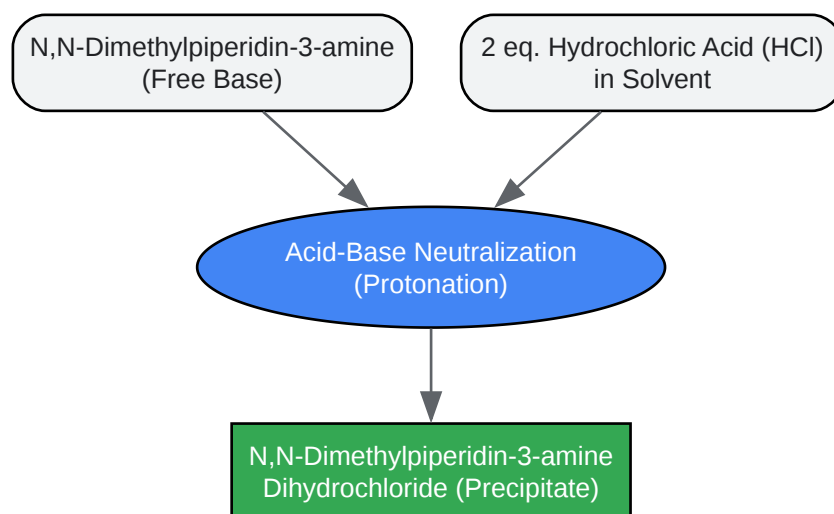
A common and effective method for synthesizing the free base, N,N-Dimethylpiperidin-3-amine, is through reductive amination. This process typically involves the reaction of a suitable piperidine precursor with formaldehyde and dimethylamine. A reducing agent, such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst, is used to facilitate the formation of the final product.[1]

### Dihydrochloride Salt Formation

The conversion of the free base to its dihydrochloride salt is a critical step for improving the compound's handling characteristics and solubility.[1] This is achieved through an acid-base neutralization reaction.

#### Protocol for Salt Formation:

- Dissolve the N,N-Dimethylpiperidin-3-amine free base in a suitable organic solvent (e.g., isopropanol, ethanol).
- Slowly add a solution of hydrochloric acid (HCl) in the same or a compatible solvent. A molar ratio of approximately 2.2 equivalents of HCl to 1 equivalent of the amine is often used to ensure complete protonation of both nitrogen centers.[1]
- Stir the mixture at a controlled temperature. The dihydrochloride salt will typically precipitate out of the solution.
- Isolate the solid product by filtration.
- Wash the precipitate with a cold solvent to remove any unreacted starting materials or excess acid.
- Dry the final product under vacuum.



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Caption: Dihydrochloride salt formation workflow.

## Purification

For achieving high purity, particularly for pharmaceutical applications, recrystallization is a widely employed technique for piperidine hydrochloride salts.<sup>[1]</sup> The choice of solvent system is critical and is determined based on the solubility profile of the salt and its impurities.

## Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of **N,N-Dimethylpiperidin-3-amine dihydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region, corresponding to the diastereotopic protons of the piperidine ring.<sup>[1]</sup> The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield. Signals corresponding to the two methyl groups of the dimethylamino moiety would typically appear as a singlet, which may be broadened due to the protonated nitrogen. The N-H protons will also be present, often as broad signals.
- Infrared (IR) Spectroscopy:
  - The IR spectrum will display characteristic C-H stretching vibrations in the 2800-3000 cm<sup>-1</sup> region. A very broad and strong absorption band is expected in the 2400-3000 cm<sup>-1</sup> range, which is characteristic of the N-H stretching of amine hydrochlorides.
- Mass Spectrometry (MS):
  - Mass spectrometry will identify the molecular weight of the cationic free base. The analysis would show a parent ion peak corresponding to the molecular formula C<sub>7</sub>H<sub>17</sub>N<sub>2</sub><sup>+</sup> (M+H)<sup>+</sup>.

## Applications in Research and Development

**N,N-Dimethylpiperidin-3-amine dihydrochloride** serves as a valuable intermediate in various fields.

- Organic Synthesis: It is used as a building block for constructing more complex molecules, leveraging the reactivity of the piperidine scaffold.<sup>[1]</sup>

- Medicinal Chemistry: Piperidine derivatives are known to exhibit a wide range of biological activities. This compound is investigated in studies related to enzyme inhibition and receptor binding.<sup>[1]</sup> Its structural motifs are relevant to the development of therapeutics for neurological disorders.<sup>[1]</sup> For instance, related piperidine amines are key intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.<sup>[4]</sup>

## Safety and Handling

Proper safety precautions are essential when handling **N,N-Dimethylpiperidin-3-amine dihydrochloride**.

- Hazard Identification: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.<sup>[3]</sup> It may also cause respiratory irritation.<sup>[5]</sup>
- Personal Protective Equipment (PPE): Always handle with gloves, safety glasses, and a lab coat. Use a respirator if dust formation is likely.<sup>[5]</sup>
- Handling: Avoid contact with skin and eyes and prevent dust formation. Ensure adequate ventilation in the handling area.<sup>[5][6]</sup>
- Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.<sup>[3][6]</sup>
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.<sup>[7][8]</sup>

## Conclusion

**N,N-Dimethylpiperidin-3-amine dihydrochloride** is a foundational chemical intermediate with significant utility in synthetic and medicinal chemistry. Its dihydrochloride salt form offers practical advantages in terms of stability and solubility, facilitating its use in a wide array of research and development applications. A thorough understanding of its chemical properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities and therapeutics.

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